molecular formula C25H21BrO4 B11648281 Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11648281
M. Wt: 465.3 g/mol
InChI Key: HTWUOKNAOMYZAN-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate (Molecular Formula: C25H21BrO4, Molecular Weight: 465.34 g/mol) is a brominated benzofuran derivative featuring a 2-methylphenylmethoxy substituent at the 5-position and a phenyl group at the 2-position of the benzofuran core. Its ethyl ester group at the 3-position enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C25H21BrO4

Molecular Weight

465.3 g/mol

IUPAC Name

ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H21BrO4/c1-3-28-25(27)23-19-13-22(29-15-18-12-8-7-9-16(18)2)20(26)14-21(19)30-24(23)17-10-5-4-6-11-17/h4-14H,3,15H2,1-2H3

InChI Key

HTWUOKNAOMYZAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=CC=C3C)Br)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the bromination of a precursor compound followed by esterification. Here’s a simplified synthetic route:

  • Bromination: : Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can be synthesized by brominating the corresponding phenolic precursor. N-bromosuccinimide (NBS) is often used as the brominating agent.

  • Esterification: : The brominated phenol is then esterified with ethyl alcohol (ethanol) to form the final compound.

Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions to maximize yield and purity. Detailed industrial methods may be proprietary, but the principles remain consistent with the synthetic routes mentioned above.

Chemical Reactions Analysis

Reactions: Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various reactions:

    Bromination: The bromine atom at the benzylic position can participate in substitution reactions.

    Ester Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) is commonly used for bromination.

    Ester Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.

Major Products: The major product of bromination is the target compound itself. Ester hydrolysis yields the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for designing potential drug candidates due to its unique structure.

    Biological Studies: Researchers explore its interactions with biological targets (e.g., enzymes, receptors).

    Materials Science: Its properties make it interesting for materials applications.

Mechanism of Action

The exact mechanism of action depends on the specific context (e.g., drug development, biological activity). It likely involves interactions with cellular components, signaling pathways, or enzymatic processes.

Biological Activity

Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS Number: 308295-97-8) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article summarizes the available research findings on its biological activity, including antimicrobial, anticancer, and other therapeutic effects.

Chemical Structure and Properties

The compound features a complex structure characterized by the following molecular formula:

  • Molecular Formula : C25H21BrO4
  • Molecular Weight : 469.34 g/mol
  • Structural Characteristics : The compound consists of a benzofuran core with various substituents that contribute to its biological properties.

Anticancer Activity

The anticancer potential of this compound has not been extensively studied; however, derivatives of benzofuran are recognized for their cytotoxic effects against various cancer cell lines. For instance, related compounds have shown promising results:

Cell Line IC50 (µM) Reference
Hep-23.25
MCF71.88
A54926

These results suggest that this compound may possess similar anticancer properties, meriting detailed cytotoxicity assays.

While specific mechanisms for this compound remain to be elucidated, compounds in the benzofuran class often interact with cellular pathways involved in apoptosis and cell cycle regulation. Studies indicate that these compounds can induce cell cycle arrest and apoptosis in cancer cells through various pathways, including the inhibition of cyclin-dependent kinases (CDKs) and modulation of p53 signaling.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study focusing on benzofuran derivatives reported that certain structural modifications enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : In vitro studies on similar benzofuran compounds demonstrated significant cytotoxic effects on multiple cancer cell lines, indicating the potential for Ethyl 6-bromo derivatives to be developed as therapeutic agents.
  • Safety Profile : Preliminary safety assessments suggest that while many benzofuran derivatives show promise, comprehensive toxicological evaluations are necessary to establish safety for clinical use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

Ortho vs. Para Methyl Substitution
  • Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate (ID: 3570-0741): Shares the same molecular formula (C25H21BrO4) and weight (465.34 g/mol) as the target compound but differs in the methyl group position (para vs. ortho) on the benzyloxy substituent .
Halogenated Benzyloxy Derivatives
  • Ethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS: 308297-44-1):
    • Replaces the 2-methyl group with bromine, increasing molecular weight (509.25 g/mol) and polarizability. Bromine’s electron-withdrawing effect may alter electronic interactions in biological systems .
  • Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS: 308297-46-3):
    • Features a fluorophenyl-oxoethoxy group, introducing a ketone and fluorine. Fluorine’s electronegativity enhances metabolic stability, while the ketone enables hydrogen bonding .

Ester Group Modifications

  • Ethyl 6-bromo-5-[(4-ethoxy-4-oxo-2-butenyl)oxy]-2-methyl-1-benzofuran-3-carboxylate (CAS: 308296-54-0):
    • Incorporates an ethoxy-oxobutenyl chain, increasing flexibility and molecular weight (411.24 g/mol). The conjugated double bond may enhance UV absorption, useful in analytical detection .

Data Tables

Table 1. Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Biological Activity
Target Compound C25H21BrO4 465.34 2-methylphenylmethoxy, phenyl, ethyl ester Under investigation
Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate C25H21BrO4 465.34 4-methylphenylmethoxy Similar lipophilicity
Ethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate C25H19Br2O4 509.25 2-bromophenylmethoxy Higher polarizability

Table 2. Impact of Substituents on LogP and Solubility

Compound XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate 5.7 4 7
Methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate 5.4 4 6
Target Compound ~5.2* 4 6

*Estimated based on structural similarity.

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